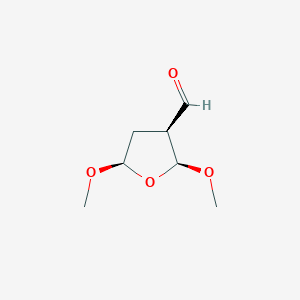
(2S,3S,5R)-2,5-Dimethoxyoxolane-3-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,3S,5R)-2,5-Dimethoxyoxolane-3-carbaldehyde, also known as DMOC, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. DMOC is a chiral building block that is widely used in the synthesis of various pharmaceuticals, agrochemicals, and materials.
Applications De Recherche Scientifique
(2S,3S,5R)-2,5-Dimethoxyoxolane-3-carbaldehyde has been widely used in scientific research as a chiral building block for the synthesis of various pharmaceuticals, agrochemicals, and materials. It has been used in the synthesis of antiviral drugs, such as Tamiflu, and anticancer drugs, such as Taxol. This compound has also been used in the synthesis of chiral ligands for asymmetric catalysis and in the preparation of chiral polymers and materials.
Mécanisme D'action
The mechanism of action of (2S,3S,5R)-2,5-Dimethoxyoxolane-3-carbaldehyde is not well understood, but it is believed to act as a chiral auxiliary in asymmetric synthesis. This compound can form stable complexes with various reagents and substrates, which can then undergo stereoselective reactions to yield chiral products.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of this compound. However, it has been reported to have low toxicity and is not known to have any significant adverse effects on human health.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of (2S,3S,5R)-2,5-Dimethoxyoxolane-3-carbaldehyde is its high enantiomeric purity, which is essential for its applications in asymmetric synthesis. This compound is also relatively easy to synthesize and is readily available. However, one of the limitations of this compound is its high cost, which can be a significant barrier to its widespread use in scientific research.
Orientations Futures
There are several future directions for the use of (2S,3S,5R)-2,5-Dimethoxyoxolane-3-carbaldehyde in scientific research. One potential area of research is the development of new synthetic methods for this compound that are more efficient and cost-effective. Another area of research is the application of this compound in the synthesis of new chiral materials and polymers with unique properties. Additionally, this compound can be used as a chiral auxiliary in the synthesis of new pharmaceuticals and agrochemicals with improved efficacy and safety profiles. Overall, this compound has great potential for further exploration and development in the field of scientific research.
Méthodes De Synthèse
(2S,3S,5R)-2,5-Dimethoxyoxolane-3-carbaldehyde can be synthesized using various methods, but the most common one is the reaction between 2,5-dimethoxytetrahydrofuran and ethyl chloroformate in the presence of a base such as triethylamine. The reaction yields this compound with high enantiomeric purity, which is essential for its applications in asymmetric synthesis.
Propriétés
Numéro CAS |
159551-28-7 |
|---|---|
Formule moléculaire |
C7H12O4 |
Poids moléculaire |
160.17 g/mol |
Nom IUPAC |
(2S,3S,5R)-2,5-dimethoxyoxolane-3-carbaldehyde |
InChI |
InChI=1S/C7H12O4/c1-9-6-3-5(4-8)7(10-2)11-6/h4-7H,3H2,1-2H3/t5-,6+,7-/m0/s1 |
Clé InChI |
QMIGEDXMDGEZSR-XVMARJQXSA-N |
SMILES isomérique |
CO[C@H]1C[C@H]([C@H](O1)OC)C=O |
SMILES |
COC1CC(C(O1)OC)C=O |
SMILES canonique |
COC1CC(C(O1)OC)C=O |
Synonymes |
3-Furancarboxaldehyde, tetrahydro-2,5-dimethoxy-, [2S-(2alpha,3alpha,5alpha)]- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1H-Imidazo[4,5-c]pyridine](/img/structure/B71554.png)
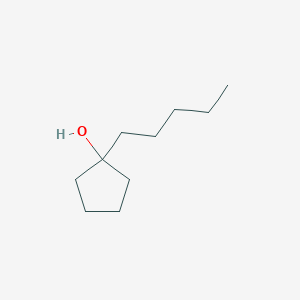
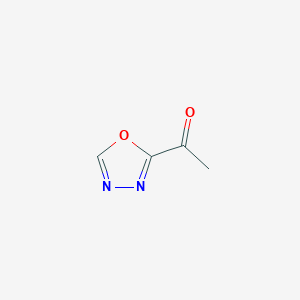


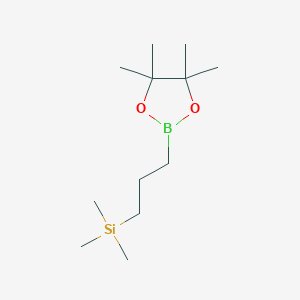


![4-[(2,6-Dichlorobenzyl)oxy]benzaldehyde](/img/structure/B71570.png)
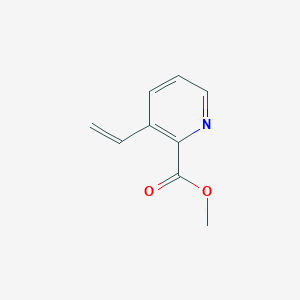

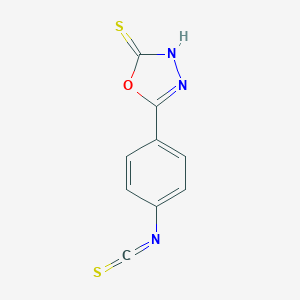
![(2R,3R,4S,5R)-2-[[Tert-butyl(diphenyl)silyl]oxymethyl]-6-[[(2R,3R,4R)-2-[[tert-butyl(diphenyl)silyl]oxymethyl]-4-hydroxy-3,4-dihydro-2H-pyran-3-yl]oxy]oxane-3,4,5-triol](/img/structure/B71580.png)
![4-Iodo-benzo[b]thiophene-2-carboxylic acid](/img/structure/B71582.png)